Ondansetron, (3S)-

Catalog No.
S12523960
CAS No.
99614-58-1
M.F
C18H19N3O
M. Wt
293.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ondansetron, (3S)-

CAS Number

99614-58-1

Product Name

Ondansetron, (3S)-

IUPAC Name

(3S)-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3/t13-/m0/s1

InChI Key

FELGMEQIXOGIFQ-ZDUSSCGKSA-N

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C

Isomeric SMILES

CC1=NC=CN1C[C@@H]2CCC3=C(C2=O)C4=CC=CC=C4N3C

Ondansetron, known chemically as (3S)-N-[(2S)-1-[(3Z)-2-[(2-methyl-1H-imidazol-1-yl)methyl]-3-oxo-3-(4-quinolyl)propyl]carbamoyl]butanamide, is a selective serotonin 5-HT3 receptor antagonist. It is primarily used to prevent nausea and vomiting associated with cancer chemotherapy, radiation therapy, and postoperative recovery. The compound's effectiveness stems from its ability to block serotonin receptors in both the central nervous system and the gastrointestinal tract, thereby mitigating the physiological triggers of nausea and vomiting .

Ondansetron undergoes significant metabolic transformations in the liver, primarily through oxidation mediated by cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4. The major metabolic pathways involve hydroxylation, leading to metabolites such as 8-hydroxy ondansetron and 7-hydroxy ondansetron. These metabolites are subsequently conjugated to glucuronides and sulfates for excretion . The compound exhibits a half-life of approximately 3 to 4 hours, which can extend in elderly patients due to altered metabolism .

The biological activity of ondansetron is attributed to its antagonistic action on the 5-HT3 serotonin receptors located in the area postrema of the brain and the gastrointestinal tract. By blocking these receptors, ondansetron effectively reduces the sensation of nausea and prevents vomiting triggered by various stimuli, including chemotherapy agents and surgical procedures . Its central effects are particularly pronounced in patients undergoing emetogenic chemotherapy, where it significantly improves quality of life by alleviating distressing symptoms .

The synthesis of ondansetron involves several key steps:

  • Formation of the Core Structure: The synthesis begins with the construction of the indole scaffold, which is crucial for receptor binding.
  • Addition of Functional Groups: Various functional groups are introduced through selective reactions such as acylation and alkylation.
  • Final Modifications: The final product is purified through crystallization or chromatography techniques to yield ondansetron in its active form .

Ondansetron is widely utilized in clinical settings for:

  • Chemotherapy-Induced Nausea and Vomiting: It is administered before chemotherapy sessions to prevent nausea.
  • Postoperative Nausea and Vomiting: Used as a prophylactic measure after surgeries.
  • Radiation Therapy: Helps manage nausea associated with radiation treatment .

Additionally, its efficacy has led to off-label uses for other types of nausea not related to chemotherapy or surgery.

Ondansetron has been studied for its interactions with various medications. Notably:

  • Serotonin Syndrome Risk: When combined with other serotonergic agents (e.g., certain antidepressants), there is an increased risk of serotonin syndrome, a potentially life-threatening condition characterized by excessive serotonergic activity in the nervous system .
  • Cardiovascular Effects: Ondansetron can cause QT prolongation, particularly when taken with other drugs that affect heart rhythm. This necessitates careful monitoring in susceptible populations .

Ondansetron belongs to a class of medications known as serotonin 5-HT3 receptor antagonists. Other notable compounds include:

CompoundChemical StructureUnique Features
GranisetronC18H24N4OLonger half-life; used for similar indications
DolasetronC19H20N2O3SAlso effective against postoperative nausea
PalonosetronC19H21N1OLonger duration of action; more potent

Uniqueness of Ondansetron:
Ondansetron's unique structure allows it to effectively cross the blood-brain barrier while minimizing central nervous system side effects compared to others in its class. Its rapid absorption and high bioavailability make it particularly effective for acute settings like chemotherapy administration .

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

293.152812238 g/mol

Monoisotopic Mass

293.152812238 g/mol

Heavy Atom Count

22

UNII

I5A4YN0EQQ

Dates

Modify: 2024-08-09

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